2-((1-METHYL-1H-BENZIMIDAZOL-2-YL)THIO)-N'-(2-PYRIDINYLMETHYLENE)ACETOHYDRAZIDE
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Overview
Description
2-((1-METHYL-1H-BENZIMIDAZOL-2-YL)THIO)-N’-(2-PYRIDINYLMETHYLENE)ACETOHYDRAZIDE is a complex organic compound that features a benzimidazole moiety linked to a pyridine ring through a thioether and hydrazide linkage. Compounds of this nature are often studied for their potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-METHYL-1H-BENZIMIDAZOL-2-YL)THIO)-N’-(2-PYRIDINYLMETHYLENE)ACETOHYDRAZIDE typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Benzimidazole Core: Starting with o-phenylenediamine and reacting it with formic acid or other suitable reagents to form the benzimidazole ring.
Thioether Formation: The benzimidazole derivative is then reacted with a suitable thiol compound to introduce the thioether linkage.
Hydrazide Formation: The thioether compound is further reacted with hydrazine or its derivatives to form the hydrazide linkage.
Pyridine Ring Introduction: Finally, the hydrazide is condensed with a pyridine aldehyde or ketone to form the final product.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur or nitrogen atoms.
Reduction: Reduction reactions could target the imine or hydrazide functionalities.
Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the benzimidazole or pyridine rings.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or hydrazines.
Scientific Research Applications
Chemistry
Catalysis: The compound could be used as a ligand in coordination chemistry for catalysis.
Material Science:
Biology and Medicine
Antimicrobial Activity: Compounds with benzimidazole and pyridine moieties are often studied for their antimicrobial properties.
Anticancer Research: Potential use in the development of new anticancer agents due to the ability to interact with DNA or proteins.
Industry
Dye and Pigment Production: Possible applications in the synthesis of dyes and pigments due to the aromatic nature of the compound.
Pharmaceuticals: Use as an intermediate in the synthesis of more complex pharmaceutical agents.
Mechanism of Action
The mechanism of action for 2-((1-METHYL-1H-BENZIMIDAZOL-2-YL)THIO)-N’-(2-PYRIDINYLMETHYLENE)ACETOHYDRAZIDE would depend on its specific application. In a biological context, it might interact with enzymes or receptors, inhibiting or activating specific pathways. The benzimidazole and pyridine rings could facilitate binding to nucleic acids or proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-((1-METHYL-1H-BENZIMIDAZOL-2-YL)THIO)-N’-(2-PYRIDINYLMETHYLENE)HYDRAZINE: Similar structure but lacks the acetohydrazide moiety.
2-((1-METHYL-1H-BENZIMIDAZOL-2-YL)THIO)-N’-(2-PYRIDINYLMETHYLENE)ACETAMIDE: Similar structure but with an acetamide instead of an acetohydrazide.
Uniqueness
The presence of both benzimidazole and pyridine rings linked through a thioether and hydrazide linkage makes 2-((1-METHYL-1H-BENZIMIDAZOL-2-YL)THIO)-N’-(2-PYRIDINYLMETHYLENE)ACETOHYDRAZIDE unique. This combination of functional groups could confer unique biological activities and chemical reactivity compared to similar compounds.
Properties
IUPAC Name |
2-(1-methylbenzimidazol-2-yl)sulfanyl-N-[(E)-pyridin-2-ylmethylideneamino]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5OS/c1-21-14-8-3-2-7-13(14)19-16(21)23-11-15(22)20-18-10-12-6-4-5-9-17-12/h2-10H,11H2,1H3,(H,20,22)/b18-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUCXEYNDNBTLKW-VCHYOVAHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1SCC(=O)NN=CC3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C2=CC=CC=C2N=C1SCC(=O)N/N=C/C3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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